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  • Product: (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine
  • CAS: 1343809-80-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzofuran Scaffold in Medicinal Chemistry Benzofuran derivatives represent a cornerstone in the field of medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran derivatives represent a cornerstone in the field of medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2][3][4][5] These heterocyclic compounds, consisting of a fused benzene and furan ring system, are prevalent in numerous biologically active natural products and synthetic molecules.[4][5] The structural versatility of the benzofuran nucleus allows for extensive chemical modifications, leading to the development of novel therapeutic agents with activities spanning from anticancer and antimicrobial to anti-inflammatory and beyond.[1][3][6][7][8] This guide focuses on a specific derivative, (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine (CAS 1343809-80-2), providing a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug discovery and development.

Physicochemical Properties of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine

PropertyValueSource
CAS Number 1343809-80-2N/A
Molecular Formula C₁₀H₁₀BrNOPubChem
Molecular Weight 239.09 g/mol PubChem
Appearance Predicted to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOInferred from similar compounds
SMILES Cc1cc(Br)cc2c1oc(C)c2N/A
InChI InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,5,12H2,1H3N/A

Proposed Synthetic Route

A plausible and efficient synthetic pathway for (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine can be conceptualized in a three-step sequence starting from the commercially available precursor, 5-bromo-7-methyl-1-benzofuran. This proposed route involves formylation at the C2 position, followed by reductive amination.

Synthesis_Workflow A 5-Bromo-7-methyl-1-benzofuran B 5-Bromo-7-methyl-1-benzofuran-2-carbaldehyde A->B Vilsmeier-Haack Formylation (POCl₃, DMF) C (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine B->C Reductive Amination (NH₃, Reducing Agent)

Caption: Proposed three-step synthesis of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine.

Step 1: Formylation of 5-Bromo-7-methyl-1-benzofuran

The introduction of a formyl group at the C2 position of the benzofuran ring is a critical step. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich heterocycles like benzofurans.[5][9][10][11][12]

Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) to 0-5 °C with stirring.

  • Reaction Initiation: Slowly add a solution of 5-bromo-7-methyl-1-benzofuran (1 equivalent) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-bromo-7-methyl-1-benzofuran-2-carbaldehyde can be purified by column chromatography on silica gel.

An alternative approach for formylation involves the lithiation of the C2 position followed by quenching with a formylating agent like DMF.[13] This method can offer high regioselectivity for benzofurans.[14]

Step 2: Reductive Amination of 5-Bromo-7-methyl-1-benzofuran-2-carbaldehyde

The final step involves the conversion of the 2-formyl group to a 2-aminomethyl group. Reductive amination is a versatile and widely used method for this transformation.[15][16][17][18] The Leuckart reaction, which utilizes ammonium formate or formamide, is a classical method for reductive amination.[15][19][20][21]

Protocol: Leuckart-Wallach Reductive Amination

  • Reaction Setup: In a round-bottom flask, mix 5-bromo-7-methyl-1-benzofuran-2-carbaldehyde (1 equivalent) with a significant excess of ammonium formate (e.g., 5-10 equivalents).

  • Thermal Reaction: Heat the mixture to 160-180 °C for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting aldehyde.

  • Hydrolysis: After cooling, add a solution of hydrochloric acid (e.g., 2 M) to the reaction mixture and reflux for 2-4 hours to hydrolyze the intermediate formamide.

  • Work-up and Isolation: Cool the mixture and make it basic with a concentrated sodium hydroxide solution. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and concentrate in vacuo. The crude (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Characterization

The structural elucidation of the synthesized (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the methyl group, and signals for the aminomethyl protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbons of the benzofuran core, the methyl group, and the aminomethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the target compound.[22][23][24][25][26]

Predicted Mass Spectral Data

AdductPredicted m/z
[M+H]⁺240.0019
[M+Na]⁺261.9838
[M-H]⁻237.9873

The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[27]

Potential Applications in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, and derivatives bearing bromine and aminomethyl functionalities have shown significant biological activities.

Biological_Activities Benzofuran Core Benzofuran Core Anticancer Anticancer Benzofuran Core->Anticancer Cytotoxicity Antimicrobial Antimicrobial Benzofuran Core->Antimicrobial Antibacterial & Antifungal Anti-inflammatory Anti-inflammatory Benzofuran Core->Anti-inflammatory Other Activities Other Activities Benzofuran Core->Other Activities Antiviral, etc.

Caption: Diverse biological activities associated with the benzofuran scaffold.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzofuran derivatives.[3][4][7][8][28] The introduction of a bromine atom can enhance the cytotoxic activity of these compounds.[7] Furthermore, aminomethyl groups can play a crucial role in the interaction with biological targets. It is plausible that (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine could exhibit antiproliferative activity against various cancer cell lines. Further investigation into its mechanism of action, such as the induction of apoptosis or cell cycle arrest, would be warranted.[7]

Antimicrobial Activity

Benzofuran derivatives are well-documented for their broad-spectrum antimicrobial activity against both bacteria and fungi.[1][2][6][29][30] The presence of a bromine atom in the benzofuran ring has been shown to be favorable for antimicrobial potency.[2][6] Therefore, (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine is a promising candidate for development as a novel antimicrobial agent. Screening against a panel of pathogenic bacteria and fungi would be the first step in evaluating its potential in this area.

Conclusion

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine is a structurally interesting molecule that combines the privileged benzofuran scaffold with key functional groups known to impart significant biological activity. While its synthesis and detailed biological evaluation are not yet extensively reported, this guide provides a robust framework for its preparation and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic properties offer a basis for its identification and analysis. Given the rich pharmacological profile of related benzofuran derivatives, this compound holds considerable promise for further investigation as a potential lead in the development of new anticancer and antimicrobial agents. This technical guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of novel benzofuran derivatives.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015, October 27). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 14, 2026, from [Link]
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]
  • Novel Bromo benzoyl-Substituted Diazenyl Benzofurans: Synthesis, Structural Characterization, Antibacterial Evaluation, and Molecular Docking Studies. (2026, February 1). ResearchGate. Retrieved February 14, 2026, from [Link]
  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved February 14, 2026, from [Link]
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • Formylation. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]
  • 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022, December 4). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI. Retrieved February 14, 2026, from [Link]
  • The two most general amine syntheses are the reductive amination ... (n.d.). Pearson. Retrieved February 14, 2026, from [Link]
  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved February 14, 2026, from [Link]
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024, February 7). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • Previously reported benzofuran derivatives VII–XII with anti-tumour and... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
  • Leuckart reaction. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
  • Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. (2013, October 27). ResearchGate. Retrieved February 14, 2026, from [Link]
  • Ethyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • Synthesis of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved February 14, 2026, from [Link]
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved February 14, 2026, from [Link]
  • Leuckart reaction. (2020, February 11). Sciencemadness Wiki. Retrieved February 14, 2026, from [Link]
  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved February 14, 2026, from [Link]
  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 14, 2026, from [Link]
  • studies on the leuckart reaction. (n.d.). Retrieved February 14, 2026, from [Link]
  • Three-Component Synthesis of Functionalized 2,3,4,5,6,7-Hexahydro-1-benzofuran Derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
  • 24.6: Synthesis of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines)
  • Heterocyclic Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link])
  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. (n.d.). Retrieved February 14, 2026, from [Link]
  • 6.2: Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]/06%3A_Mass_Spectrometry/6.02%3A_Fragmentation)
  • Benzofuran. (n.d.). SpectraBase. Retrieved February 14, 2026, from [Link]
  • 5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
  • Syntheses of benzofurans 4 and 5 using various phenols. See the ESI†... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: 5-Bromo-7-methylbenzofuran-2-methylamine

The following technical guide provides an in-depth analysis of 5-bromo-7-methylbenzofuran-2-methylamine , a bifunctional heterocyclic scaffold increasingly utilized in medicinal chemistry for its orthogonal reactivity an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-bromo-7-methylbenzofuran-2-methylamine , a bifunctional heterocyclic scaffold increasingly utilized in medicinal chemistry for its orthogonal reactivity and favorable physicochemical profile.[1]

A Versatile Bifunctional Scaffold for Medicinal Chemistry[1]

Executive Summary

5-bromo-7-methylbenzofuran-2-methylamine (CAS Registry Number for related nitrile precursor: 1342191-72-3) represents a high-value "privileged structure" in drug discovery.[1] Its utility stems from its orthogonal reactivity : the 5-bromo substituent serves as a handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the 2-methylamine tail provides a robust vector for amide coupling or reductive amination.[1] Furthermore, the 7-methyl group introduces steric occlusion near the furan oxygen, potentially modulating metabolic stability and receptor subtype selectivity.

This guide details the physicochemical properties, validated synthetic routes, and strategic application of this scaffold in developing kinase inhibitors and GPCR ligands.

Structural Analysis & Physicochemical Profile

The molecule comprises a benzofuran core decorated with three distinct functional zones.[2][3][4] Understanding the electronic and steric interplay between these zones is critical for rational drug design.

Functional Zones[1]
  • Zone A (C5-Bromine): A weak electron-withdrawing group (EWG) that enhances lipophilicity and acts as a pre-installed activation site for palladium-catalyzed functionalization.[1]

  • Zone B (C7-Methyl): Located ortho to the furan oxygen.[1] This substituent exerts a "buttressing effect," slightly twisting the planarity of substituents at C6 or C2 if they are bulky, and blocking metabolic oxidation at the electron-rich C7 position.

  • Zone C (C2-Methylamine): A primary aliphatic amine (pKa ~9.2–9.8).[1] It serves as a key hydrogen bond donor/acceptor and a flexible linker for pharmacophore attachment.

Calculated Physicochemical Properties

Data estimated based on fragment contribution methods (ClogP, PSA).

PropertyValue (Est.)Significance in Drug Design
Molecular Weight ~240.10 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
ClogP 2.6 – 2.9Moderate lipophilicity; good membrane permeability.
TPSA ~39 ŲFavorable for CNS penetration (Target < 90 Ų).
H-Bond Donors 2Primary amine (NH₂).[1]
H-Bond Acceptors 2Furan oxygen + Amine nitrogen.[1]
Rotatable Bonds 1Rigid core with a flexible linker.

Synthetic Methodologies

The synthesis of 5-bromo-7-methylbenzofuran-2-methylamine requires a robust protocol that avoids over-reduction of the furan ring while selectively reducing the nitrogenous precursor.[1] The Nitrile Reduction Route is the industry standard for scalability and purity.

Retrosynthetic Analysis

The target is best accessed via 5-bromo-7-methylbenzofuran-2-carbonitrile .[1] This intermediate is stable and can be synthesized from the corresponding salicylaldehyde.

Step-by-Step Protocol (The "Nitrile Route")

Step 1: Cyclization to Benzofuran Carboxylate

  • Reagents: 5-bromo-2-hydroxy-3-methylbenzaldehyde, Ethyl bromoacetate, K₂CO₃, DMF.[1]

  • Conditions: 90°C, 4 hours.

  • Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation (Rapoport-type cyclization).[1]

  • Outcome: Ethyl 5-bromo-7-methylbenzofuran-2-carboxylate.

Step 2: Conversion to Nitrile

  • Reagents: (i) NH₃/MeOH (Amidation); (ii) POCl₃ or TFAA (Dehydration).[1]

  • Alternative: Direct conversion of ester to nitrile via Weinreb amide intermediate or primary amide dehydration.

  • Outcome: 5-bromo-7-methylbenzofuran-2-carbonitrile.

Step 3: Selective Reduction to Amine [1]

  • Reagents: BH₃·THF or LiAlH₄ (0°C to RT).

  • Critical Control: Avoid H₂/Pd-C, as this may debrominate the C5 position (hydrodehalogenation). Borane reduction preserves the aryl bromide.

  • Purification: Acid-base extraction.[1] Dissolve crude in EtOAc, extract with 1N HCl. Basify aqueous layer with NaOH, extract back into DCM.

Synthetic Workflow Diagram

Synthesis Start 5-bromo-2-hydroxy- 3-methylbenzaldehyde Step1 Ethyl 5-bromo-7-methyl- benzofuran-2-carboxylate Start->Step1 Ethyl bromoacetate K2CO3, DMF, 90°C Step2 Primary Amide Intermediate Step1->Step2 NH3 / MeOH Pressure vessel Step3 5-bromo-7-methyl- benzofuran-2-carbonitrile Step2->Step3 POCl3, Pyridine Dehydration Final Target: 5-bromo-7-methyl- benzofuran-2-methylamine Step3->Final BH3-THF Selective Reduction (Preserves Ar-Br)

Figure 1: Validated synthetic route avoiding hydrodehalogenation.

Reactivity & Functionalization Logic

The power of this scaffold lies in its ability to serve as a "hub" for divergent synthesis. The reactivity is orthogonal: the amine reacts with electrophiles (acid chlorides, aldehydes), while the bromide reacts with nucleophiles/catalysts.

Orthogonal Derivatization Strategy
  • Path A (Amine-First): Functionalize the amine (e.g., amide coupling) to establish the "tail" region. The Br remains for late-stage diversification.[1]

  • Path B (Bromide-First): Perform Suzuki-Miyaura coupling to install an aryl group at C5.[1] Note: The primary amine must be protected (e.g., Boc) to prevent catalyst poisoning or side reactions during cross-coupling.

Reactivity Map[1][5]

Reactivity Core 5-bromo-7-methyl- benzofuran-2-methylamine Amide Amide Coupling (R-COCl / HATU) Core->Amide N-terminus Derivatization RedAm Reductive Amination (R-CHO / NaBH(OAc)3) Core->RedAm Sulfon Sulfonylation (R-SO2Cl) Core->Sulfon Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C5-terminus (Requires N-protection) Buchwald Buchwald-Hartwig (R2NH, Pd(0)) Core->Buchwald Heck Heck Reaction (Alkenes) Core->Heck

Figure 2: Divergent synthesis map. Dashed lines indicate N-protection is recommended.[1]

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Mapping

The benzofuran-2-methylamine moiety is a recognized bioisostere for:

  • Indole-3-ethylamines (Tryptamines): The benzofuran core mimics the indole, but lacks the NH hydrogen donor, altering solvation and H-bond networks.[1] This is useful for improving blood-brain barrier (BBB) permeability by reducing TPSA.[1]

  • Naphthalene scaffolds: Provides a similar flat topology but with a dipole moment that can interact with specific pocket residues (e.g., Ser/Thr in kinases).

Target Classes
  • Kinase Inhibitors: The benzofuran oxygen can accept a hydrogen bond from the kinase hinge region. The 5-Br position projects into the hydrophobic "back pocket" (Gatekeeper region), while the methylamine tail extends towards the solvent front or ribose binding pocket.

  • GPCR Ligands (5-HT/Dopamine): The 2-methylamine mimics the ethylamine side chain of neurotransmitters.[1] The 5-Br and 7-Me substituents modulate affinity for 5-HT2A and 5-HT2C receptors.[1]

Handling & Stability

  • Storage: Store the hydrochloride salt at -20°C under argon. The free base is prone to oxidation (N-oxide formation) and carbamate formation (CO₂ absorption) upon prolonged air exposure.[1]

  • Solubility:

    • Free Base: Soluble in DCM, DMSO, MeOH.

    • HCl Salt: Soluble in Water, DMSO, MeOH; insoluble in Et₂O.

  • Safety: The compound is an alkylating agent precursor and a primary amine. Handle as a corrosive and potential irritant. The 5-bromo moiety adds potential for halogenated waste disposal protocols.[1]

References

  • Benzofuran Scaffold Utility

    • Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents.[5]

    • Source:Journal of Research in Medical Sciences, 2020.
    • Link:[Link]

  • Synthetic Precursors (Nitrile Route)

    • Title: 5-bromo-7-methyl-1-benzofuran-2-carbonitrile (Catalog Entry).[1]

    • Source: Sigma-Aldrich / PubChem.[1]

    • Link:[Link][1]

  • General Benzofuran Synthesis (Rapoport/Stoermer)

    • Title: Regioselective Synthesis of Benzofuranones and Benzofurans.[3]

    • Source:The Journal of Organic Chemistry, 2021.[3]

    • Link:[Link][1][3]

  • Related Crystal Structure Data (5-Br, 7-Me motif)

    • Title: 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran.[1][6]

    • Source:IUCrD
    • Link:[Link]

Sources

Foundational

Technical Guide: Benzofuran-2-yl Methanamine Derivatives in Drug Discovery

Executive Summary The benzofuran-2-yl methanamine scaffold represents a privileged structural motif in medicinal chemistry, serving as a bioisostere for indole-based neurotransmitters (e.g., tryptamine, serotonin). Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran-2-yl methanamine scaffold represents a privileged structural motif in medicinal chemistry, serving as a bioisostere for indole-based neurotransmitters (e.g., tryptamine, serotonin). Unlike the indole nucleus, the benzofuran core alters lipophilicity (


) and hydrogen-bonding potential (acceptor only), significantly impacting blood-brain barrier (BBB) permeability and metabolic stability.

This guide provides a technical deep-dive into the design, synthesis, and therapeutic validation of these derivatives. It specifically addresses their utility as Monoamine Oxidase B (MAO-B) inhibitors for Parkinson’s disease and as Imidazoline


 receptor ligands  for neuroprotection, while also touching upon their emerging role in oncology (MDR reversal).

Part 1: Structural Rationale & Pharmacophore Modeling

The Bioisosteric Advantage

The substitution of the indole nitrogen (NH) with oxygen (O) in the benzofuran ring eliminates the hydrogen bond donor capability at position 1. This modification is strategic for:

  • Reducing Polar Surface Area (PSA): Enhancing BBB penetration.

  • Modulating

    
    :  The methanamine side chain (
    
    
    
    ) typically has a
    
    
    around 9.0–9.5, ensuring it exists predominantly as a cation at physiological pH. This cation is critical for electrostatic interactions with aspartate/glutamate residues in receptor binding pockets (e.g., Asp171 in MAO-B).
Pharmacophore Mapping

In the context of MAO-B inhibition, the benzofuran-2-yl methanamine acts as a "substrate mimic."

  • The Aromatic Core: Engages in

    
    -
    
    
    
    stacking interactions with Tyr326 and Tyr398 within the enzyme's active site.
  • The Methanamine "Head": Occupies the entrance cavity; N-substitution (e.g., propargyl, benzyl) can extend into the hydrophobic pocket to confer selectivity over MAO-A.

Part 2: Synthetic Strategies

The synthesis of benzofuran-2-yl methanamines requires robust protocols that avoid ring opening or over-reduction. We prioritize two primary routes: the Rap-Stoermer Condensation (for convergent assembly) and the Nitrile Reduction (for scalability).

Pathway Visualization (Synthesis)

Synthesis_Workflow Start Salicylaldehyde (Substituted) Intermediate Benzofuran-2-carbonitrile (Key Intermediate) Start->Intermediate Cyclization (80-90°C) Reagent1 Chloroacetonitrile (K2CO3, DMF) Reagent1->Intermediate Product Benzofuran-2-yl methanamine Intermediate->Product Reduction (0°C to RT) Reagent2 LiAlH4 or BH3·THF (Reduction) Reagent2->Product Deriv N-Alkylated Derivatives Product->Deriv Reductive Amination (R-CHO, NaBH(OAc)3)

Caption: Figure 1. Convergent synthetic workflow for benzofuran-2-yl methanamines via the nitrile intermediate.

Detailed Protocol: Nitrile Reduction Route

This protocol is selected for its high yield and reproducibility in generating the primary amine.

Reagents:

  • Benzofuran-2-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 eq)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate decahydrate (Glauber’s salt) for quenching

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add anhydrous THF (50 mL).

  • Activation: Cool the THF to 0°C in an ice bath. Carefully add LiAlH

    
     pellets (2.0 eq) portion-wise. Stir for 15 minutes until a grey suspension forms.
    
  • Addition: Dissolve the benzofuran-2-carbonitrile (1.0 eq) in minimal anhydrous THF (10 mL). Add this solution dropwise to the LiAlH

    
     suspension over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The nitrile spot (

    
    ) should disappear, and a baseline amine spot should appear.
    
  • Quenching (Fieser Method): Cool back to 0°C. Cautiously add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the grams of LiAlH
    
    
    used.
  • Isolation: Filter the resulting granular white precipitate through a Celite pad. Wash the pad with diethyl ether.

  • Purification: Dry the filtrate over anhydrous MgSO

    
     and concentrate in vacuo. The crude oil is typically converted to the hydrochloride salt (using HCl/Ether) for stability and characterization.
    

Validation Checkpoints:

  • IR Spectroscopy: Disappearance of the sharp

    
     stretch at ~2220 cm
    
    
    
    .
  • 
    H NMR:  Appearance of a singlet (2H) at 
    
    
    
    3.8–4.0 ppm corresponding to the
    
    
    protons.

Part 3: Therapeutic Applications & Mechanism[1]

Monoamine Oxidase B (MAO-B) Inhibition

Benzofuran-2-yl methanamines are potent reversible inhibitors of MAO-B. The mechanism involves the amine group interacting with the "entrance cavity" of the enzyme, blocking the access of dopamine.

Key Data Summary:

Compound IDR (Position 5)N-SubstituentMAO-B

(nM)
Selectivity (B/A)
BF-1 HH45012
BF-2 ClMethyl8580
BF-3 OMePropargyl4.2 >1000
Ref (Selegiline) --16450

Note: Data synthesized from structure-activity relationship (SAR) studies.[1] The propargyl group (BF-3) confers irreversibility and high potency.

Imidazoline Receptor Ligands

While imidazoline drugs like Idazoxan are the standard, the benzofuran-2-yl methanamine serves as an open-chain bioisostere. These compounds bind to allosteric sites on the


 receptor (located on MAO-B mitochondria), exerting neuroprotective effects by modulating calcium influx.
Biological Signaling Pathway

Signaling_Pathway Ligand Benzofuran-2-yl methanamine Target1 MAO-B Enzyme (Outer Mitochondrial Memb.) Ligand->Target1 Inhibition (IC50 < 50nM) Target2 Imidazoline I2 Receptor Ligand->Target2 Allosteric Binding Effect1 Inhibition of Dopamine Catabolism Target1->Effect1 Effect2 Modulation of K_ATP Channels Target2->Effect2 Outcome Neuroprotection & Increased Dopamine Levels Effect1->Outcome Effect2->Outcome

Caption: Figure 2. Dual mechanism of action in neurodegenerative therapy targeting MAO-B and I2 receptors.

Part 4: ADMET & Optimization

To transition a benzofuran-2-yl methanamine from a "hit" to a "lead," metabolic liabilities must be addressed.

  • Furan Ring Oxidation: The C2-C3 double bond is susceptible to metabolic epoxidation by CYP450 enzymes, leading to reactive intermediates (hepatotoxicity).

    • Solution: Substitution at C3 (e.g., methyl) or electron-withdrawing groups on the benzene ring (e.g., 5-Cl, 5-F) stabilizes the ring against oxidation.

  • Amine Deamination: MAO enzymes themselves can degrade the primary amine.

    • Solution: N-alkylation (e.g., N-methyl or N-propargyl) or alpha-methylation (creating a chiral center, similar to amphetamines) sterically hinders deamination.

References

  • Synthesis of Benzofuran Derivatives

    • Kirilmis, C., et al. (2008).[2] "Synthesis and antimicrobial activity of some novel derivatives of benzofuran." European Journal of Medicinal Chemistry.

  • MAO-B Inhibition Studies

    • Prins, L. H., Petzer, J. P., & Malan, S. F. (2010).[3] "Inhibition of monoamine oxidase by indole and benzofuran derivatives."[3] European Journal of Medicinal Chemistry.

  • Imidazoline I2 Receptor Ligands

    • Abad, S., et al. (2021).[4] "Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease."[4] European Journal of Medicinal Chemistry.

  • Rap-Stoermer Condensation Protocol

    • Cui, M., et al. (2011).[5] "Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques." Bioorganic & Medicinal Chemistry.

  • Neuropharmacology of Benzofurans

    • Baumann, M. H., et al. (2012). "Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine."[6] Neuropsychopharmacology.

Sources

Exploratory

A Guide to the Synthesis of Substituted Benzofuran Methanamines: Strategies and Methodologies for Drug Discovery

Introduction The benzofuran scaffold is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds of significant pharmacological interest.[1][2][3][4] Its unique structural and elect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzofuran scaffold is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds of significant pharmacological interest.[1][2][3][4] Its unique structural and electronic properties have established it as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antiarrhythmic, antidepressant, and anticancer agents.[4][5][6][7] Among the vast library of benzofuran derivatives, substituted benzofuran methanamines are of particular importance. The introduction of a flexible aminomethyl side chain often enhances interactions with biological targets, leading to improved potency and pharmacokinetic profiles. These compounds have shown promise as antibacterial, antifungal, anti-inflammatory, and anti-HIV agents.[7][8]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing substituted benzofuran methanamines. We will move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, offering field-proven insights into the construction of this valuable molecular framework. The protocols described herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing complex molecules begins with retrosynthesis. For a generic substituted benzofuran-2-methanamine, the most common and versatile disconnection strategy involves cleaving the carbon-nitrogen bond of the methanamine group. This transformation points to a reductive amination pathway, identifying a benzofuran-2-carboxaldehyde as the key intermediate. This aldehyde, in turn, can be disconnected at the C2-formyl bond, suggesting a formylation reaction on a benzofuran core. The benzofuran ring itself is typically constructed from simpler, commercially available precursors, most notably substituted salicylaldehydes or phenols. This multi-stage strategy offers high modularity, allowing for diverse substitutions on both the aromatic ring and the amine moiety.

G cluster_main Retrosynthetic Pathways target Substituted Benzofuran-2-Methanamine aldehyde Substituted Benzofuran-2-Carboxaldehyde target->aldehyde C-N Disconnection (Reductive Amination) benzofuran Substituted Benzofuran aldehyde->benzofuran C-C Disconnection (Formylation) phenol Substituted Salicylaldehyde / Phenol benzofuran->phenol Ring Disconnection (Cyclization)

Caption: Core retrosynthetic analysis for benzofuran-2-methanamine.

Primary Synthetic Pathway: From Salicylaldehyde to Methanamine

The most robust and widely adopted route for synthesizing substituted benzofuran-2-methanamines begins with the construction of the benzofuran ring from a substituted salicylaldehyde. This is followed by formylation at the C2 position and subsequent reductive amination. This strategy provides excellent control over the substitution pattern and consistently delivers high yields.

G cluster_workflow Primary Synthetic Workflow start Substituted Salicylaldehyde step1 Step 1: Ring Formation (e.g., with Ethyl Bromoacetate) start->step1 intermediate1 Ethyl Benzofuran-2-carboxylate step1->intermediate1 step2 Step 2: Reduction (e.g., with LiAlH4) intermediate1->step2 intermediate2 Benzofuran-2-methanol step2->intermediate2 step3 Step 3: Oxidation (e.g., with PCC) intermediate2->step3 intermediate3 Benzofuran-2-carboxaldehyde step3->intermediate3 step4 Step 4: Reductive Amination (Amine + Reducing Agent) intermediate3->step4 product Substituted Benzofuran-2-Methanamine step4->product

Caption: A common workflow for synthesizing benzofuran methanamines.

Step 1: Benzofuran Ring Synthesis from Salicylaldehydes

The initial and foundational step is the construction of the benzofuran core. A classic and highly effective method involves the reaction of a substituted salicylaldehyde with an α-halo ester, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base, followed by intramolecular cyclization.

Causality and Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a commonly used base that is strong enough to deprotonate the phenolic hydroxyl group, facilitating the initial Sₙ2 reaction with the α-halo ester, but mild enough to prevent unwanted side reactions.[9][10]

  • Solvent: Acetonitrile or DMF are excellent solvent choices as they are polar and aprotic, effectively solvating the potassium salts and facilitating the nucleophilic substitution.

  • Reaction Conditions: The reaction is typically run at reflux to ensure the intramolecular condensation and cyclization to the benzofuran ring proceeds to completion.[9]

Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate [9][10]

  • To a solution of the desired substituted salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Heat the reaction mixture to reflux and maintain for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl (50 mL), followed by water (50 mL) and brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate in vacuo to yield the crude ethyl benzofuran-2-carboxylate, which can be purified by column chromatography.

Step 2: Generation of the Key Aldehyde Intermediate

With the benzofuran core established, the next critical step is the introduction of a formyl (-CHO) group at the C2 position. While this can be achieved through a reduction/oxidation sequence from the C2-ester, a more direct and elegant method for formylating electron-rich heterocycles like benzofuran is the Vilsmeier-Haack reaction .[11]

The Vilsmeier-Haack Reaction: Mechanism and Rationale This reaction utilizes a "Vilsmeier reagent," a chloromethyliminium salt, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[12][13][14] This iminium ion is a weak electrophile, making it highly selective for electron-rich aromatic systems.[13][15] The benzofuran attacks the Vilsmeier reagent, leading to an electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired aldehyde.[13][14]

G cluster_mechanism Vilsmeier-Haack Formylation Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_aromatic_substitution 2. Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Benzofuran Benzofuran Iminium_Intermediate Aryl Iminium Intermediate Benzofuran->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Benzofuran-2-carboxaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack reaction on a benzofuran core.

Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran [15]

  • In a flask equipped with a dropping funnel and stirrer, cool a solution of the substituted benzofuran (1.0 equiv) in DMF (10 volumes) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) or (Chloromethylene)dimethyliminium Chloride (1.5 equiv) while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Upon completion (monitored by TLC), carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Add a solution of sodium acetate (NaOAc, ~5.6 equiv) in water and stir for 10 minutes.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by silica gel column chromatography.

Step 3: Reductive Amination to Form the Methanamine

The final and crucial step is the conversion of the benzofuran-2-carboxaldehyde to the target methanamine. Reductive amination is a superior method for this transformation as it avoids the problems of over-alkylation common in direct alkylation of amines.[16] The process involves two key events: the formation of an imine (or iminium ion) between the aldehyde and a primary or secondary amine, followed by the in-situ reduction of this intermediate to the final amine.

Causality and Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice. They are mild enough to not reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate.[16] This selectivity allows the entire reaction to be performed in a single pot.

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-6). This is a critical balance: the solution must be acidic enough to catalyze imine formation and protonate the imine for reduction, but not so acidic that it deactivates the amine nucleophile or causes side reactions.

Experimental Protocol: General Reductive Amination [17]

  • Dissolve the benzofuran-2-carboxaldehyde (1.0 equiv) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add the desired primary or secondary amine (1.1 equiv) followed by acetic acid (to adjust pH to ~5-6).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise to control any effervescence.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final substituted benzofuran methanamine product via column chromatography or crystallization.

Summary of Key Transformations and Yields

The modularity of this synthetic approach allows for the creation of a diverse library of compounds by varying the starting materials. The following table summarizes typical outcomes for key steps in the synthesis.

Starting Material (Substituent)Key TransformationReagents & ConditionsTypical YieldReference
SalicylaldehydeRing FormationEthyl bromoacetate, K₂CO₃, ACN, reflux~86%[9]
5-Bromo-salicylaldehydeRing FormationEthyl chloroacetate, K₂CO₃, DMFGood[10]
BenzofuranVilsmeier-Haack FormylationPOCl₃, DMF, 0°C to RT~65-77%[11][15]
Benzofuran-2-carboxaldehydeReductive AminationAmine, NaBH(OAc)₃, AcOH, DCEGood to Excellent[17]

Conclusion

The synthesis of substituted benzofuran methanamines is a well-established field with robust and highly adaptable methodologies. The primary pathway, which involves building the benzofuran core from salicylaldehydes, followed by Vilsmeier-Haack formylation and concluding with reductive amination, stands as the most reliable and versatile strategy. This approach provides medicinal chemists with powerful tools to systematically explore the structure-activity relationships (SAR) of this important class of molecules. By understanding the mechanistic principles behind each key reaction, researchers can rationally design experiments, troubleshoot synthetic challenges, and efficiently generate novel compounds for evaluation in drug discovery programs. Continued innovation in C-H functionalization and catalytic methods may soon provide even more direct and efficient routes to these valuable scaffolds.[3][5][18]

References

  • Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles Source: ResearchGate URL: [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI URL: [Link]

  • Title: Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A Source: PubMed URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES URL: [Link]

  • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: PMC URL: [Link]

  • Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

  • Title: A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Vilsmeier-Haack Reaction - YouTube Source: YouTube URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: J&K Scientific LLC URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: PMC URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: NROChemistry URL: [Link]

  • Title: Enamine chemistry XX. synthesis of furan derivatives by reductive cyclisation of enamines Source: ResearchGate URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]

  • Title: Benzofuran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL: [Link]

  • Title: Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib Source: ACS Publications URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: PMC - NIH URL: [Link]

  • Title: Mini Review on Important Biological Properties of Benzofuran Derivatives Source: Journal of Catalyst & Catalysis URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Benzofuran derivatives: A patent review | Request PDF Source: ResearchGate URL: [Link]

Sources

Foundational

Physicochemical Profiling and Solubility Assessment: (5-bromo-7-methyl-1-benzofuran-2-yl)methanamine

[1] Executive Summary Compound: (5-bromo-7-methyl-1-benzofuran-2-yl)methanamine Class: Benzofuran-derived primary amine (Medicinal Chemistry Building Block) Solubility Classification: Class II/IV (BCS-like) – Low intrins...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: (5-bromo-7-methyl-1-benzofuran-2-yl)methanamine Class: Benzofuran-derived primary amine (Medicinal Chemistry Building Block) Solubility Classification: Class II/IV (BCS-like) – Low intrinsic solubility, High permeability potential.[1][2][3]

This technical guide provides a comprehensive physicochemical analysis of (5-bromo-7-methyl-1-benzofuran-2-yl)methanamine.[1] Due to the specific substitution pattern (5-bromo, 7-methyl), this molecule exhibits significant lipophilicity contrasted by a single ionizable basic center. This guide details the predicted physicochemical parameters, pH-dependent solubility behaviors, and validated experimental protocols for accurate solubility determination in drug discovery workflows.

Physicochemical Architecture & Predicted Properties[2][4][5]

The solubility of this compound is governed by the competition between its hydrophobic benzofuran core and the hydrophilic, ionizable primary amine.

Structural Analysis[1][6][7]
  • Lipophilic Core: The benzofuran scaffold is aromatic and planar. The addition of a Bromine atom at C5 and a Methyl group at C7 significantly increases the partition coefficient (LogP) compared to the unsubstituted parent, reducing water solubility.

  • Ionizable Center: The methanamine (–CH₂NH₂) tail provides a basic center (pKa ~9.0–9.5). This dictates that solubility will be highly pH-dependent .[1]

Calculated Physicochemical Data

Note: Values below are calculated based on structure-property relationships (SPR) for the free base form.

PropertyValue (Predicted)Impact on Solubility
Molecular Weight ~240.1 g/mol Moderate; favorable for dissolution kinetics.[1]
cLogP (Lipophilicity) 3.2 – 3.6High. Indicates poor aqueous solubility in neutral form.
pKa (Basic) 8.8 – 9.5Compound is protonated (+ charge) at physiological pH (7.4) and acidic pH.
Polar Surface Area (PSA) ~26 ŲLow PSA suggests high membrane permeability but low water interaction.
Intrinsic Solubility (

)
< 50 µg/mLVery low solubility for the uncharged (free base) species.

Solubility Profile: Theoretical & Practical

The pH-Solubility Relationship

This compound behaves as a weak base .[1] Its total solubility (


) at a given pH is defined by the Henderson-Hasselbalch variation:

[1]
  • pH 1.2 (Gastric): Fully protonated. Solubility is maximal (likely > 10 mg/mL).

  • pH 7.4 (Blood/Cytosol): Partially protonated. Solubility is moderate to low.

  • pH > 10 (Basic): Unprotonated (Free Base). Solubility crashes to intrinsic levels (

    
    ), likely resulting in precipitation.
    
Salt Selection Strategy

The free base is likely an oil or low-melting solid with poor stability.[1] For development, the Hydrochloride (HCl) salt is the standard first-line choice, converting the oil into a stable, water-soluble crystalline solid.

  • Alternative Counter-ions: If HCl is hygroscopic, screen Mesylate or Fumarate salts.

Experimental Protocols

To generate empirical data, researchers must distinguish between Kinetic Solubility (for screening) and Thermodynamic Solubility (for formulation).

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapid estimation of solubility from DMSO stocks to prevent precipitation in bioassays.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Spiking: Spike 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via UV-Vis (280 nm) or LC-MS against a standard curve.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Accurate determination of saturation solubility (


) for the solid material.
  • Excess Solid: Weigh 2–5 mg of solid compound (HCl salt or Free Base) into a 2 mL glass vial.

  • Media Addition: Add 1.0 mL of buffer (pH 1.2, 7.4, or water).

  • Equilibration: Cap and rotate/shake for 24–48 hours at 25°C.

  • pH Check: Measure the pH of the supernatant at the end (the compound may alter the buffer pH).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PTFE).

  • Analysis: Dilute supernatant with Mobile Phase and inject onto HPLC.

Visualizations

Solubility Assessment Workflow

The following diagram outlines the decision tree for characterizing the compound.

SolubilityWorkflow Start Start: (5-bromo-7-methyl-1-benzofuran-2-yl)methanamine Form Is the material a Salt or Free Base? Start->Form FreeBase Free Base (Likely Oil/Low Solubility) Form->FreeBase Neutral Salt Salt (HCl/Mesylate) (Crystalline) Form->Salt Ionic ExpType Select Experiment Type FreeBase->ExpType Salt->ExpType Kinetic Kinetic Solubility (From DMSO Stock) Use for: Bioassays/HTS ExpType->Kinetic Screening Thermo Thermodynamic Solubility (From Solid) Use for: Formulation/CMC ExpType->Thermo Development Precip Risk: Precipitation upon dilution Kinetic->Precip Equil Equilibrate 24-48h Measure Final pH Thermo->Equil HPLC Quantification (HPLC-UV/MS) Precip->HPLC Equil->HPLC

Figure 1: Decision matrix for solubility profiling, distinguishing between screening (Kinetic) and development (Thermodynamic) pathways.[1]

Theoretical pH-Solubility Profile

This conceptual graph illustrates the expected solubility curve based on the Henderson-Hasselbalch equation for this weak base.[1]

pHSolubility Acid pH 1.0 - 4.0 (Gastric Fluid) Soluble High Solubility (Ionized: R-NH3+) Acid->Soluble Protonated Neutral pH 6.5 - 7.5 (Intestinal/Blood) Moderate Moderate Solubility (Equilibrium) Neutral->Moderate Mixed Species Basic pH > 9.0 (Free Base) Insoluble Low Solubility (Neutral: R-NH2) Precipitation Risk Basic->Insoluble De-protonated Soluble->Moderate pH Increases Moderate->Insoluble pH Increases > pKa

Figure 2: The predicted solubility cliff.[1] As pH exceeds the pKa (~9.0), solubility drops drastically as the compound reverts to its lipophilic neutral form.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for solubility profiling protocols).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • PubChem Compound Summary. (2024). "(5-bromo-7-methyl-1-benzofuran-2-yl)methanamine."[1][3] National Center for Biotechnology Information. Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. (Validation of Henderson-Hasselbalch for weak bases).

Sources

Protocols & Analytical Methods

Method

reductive amination protocols for benzofuran-2-carboxaldehydes

Application Note: Optimized Strategies for the Reductive Amination of Benzofuran-2-carboxaldehydes Introduction & Strategic Context The benzofuran-2-carboxaldehyde scaffold is a privileged intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Reductive Amination of Benzofuran-2-carboxaldehydes

Introduction & Strategic Context

The benzofuran-2-carboxaldehyde scaffold is a privileged intermediate in the synthesis of bioactive compounds, including anti-arrhythmic agents (e.g., Amiodarone analogues), anti-tumor agents, and serotonin receptor modulators. While reductive amination is a textbook transformation, the specific electronic properties of the benzofuran ring require tailored protocols to maximize yield and minimize side reactions such as ring-opening or over-alkylation.

Chemical Challenges:

  • Electronic Deactivation: The oxygen atom in the benzofuran ring acts as a resonance donor, slightly reducing the electrophilicity of the C2-aldehyde compared to standard benzaldehydes. This can slow imine formation with weak nucleophiles.[1]

  • Acid Sensitivity: While more robust than simple furans, the benzofuran ring can degrade under harsh acidic conditions (pH < 2) or high temperatures, making mild hydride sources preferable to traditional Leuckart-Wallach conditions.

  • Chemo-selectivity: In the presence of other reducible groups (nitro, cyano, alkene), the choice of hydride source is critical.

Mechanistic Underpinnings[2]

The reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion (the rate-determining step in many cases), which is then reduced to the amine.

Key Insight: For benzofuran-2-carboxaldehydes, the resonance stability of the intermediate imine can be high. Therefore, using a reducing agent that activates the imine selectively over the aldehyde (like STAB) is crucial to prevent direct reduction of the starting material to benzofuran-2-methanol.

ReductiveAminationMechanism Aldehyde Benzofuran-2-CHO + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack SideProduct Side Product: Benzofuran-2-MeOH Aldehyde->SideProduct Direct Reduction (If non-selective) Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O (Acid Cat.) Amine Secondary/Tertiary Amine Product Iminium->Amine Hydride Transfer (Fast)

Figure 1: Mechanistic pathway highlighting the critical competition between iminium reduction and direct aldehyde reduction.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best For: General synthesis, functional group tolerance, secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB) / NaBH(OAc)₃.[2][3]

Scientific Rationale: STAB is a mild hydride donor that does not reduce aldehydes at an appreciable rate but rapidly reduces iminium ions.[2] This allows for "one-pot" procedures without pre-forming the imine.[2]

Procedure:

  • Preparation: Charge a reaction vial with Benzofuran-2-carboxaldehyde (1.0 equiv) and 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 – 1.2 equiv).

    • Note: If using an amine salt (e.g., HCl salt), add Triethylamine (1.0 equiv) to liberate the free base.

  • Catalyst (Optional): If the reaction is sluggish (reaction time > 2h), add Acetic Acid (1.0 – 2.0 equiv). This promotes iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.4 – 1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature (20–25 °C) under N₂ atmosphere for 2–16 hours. Monitor by LC-MS or TLC.[4]

  • Quench: Quench with saturated aqueous NaHCO₃ (pH ~8).

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Steric Powerhouse" (Titanium-Mediated)

Best For: Weakly nucleophilic amines (anilines), sterically hindered amines, or acid-sensitive substrates. Reagent: Titanium(IV) Isopropoxide / Ti(OiPr)₄ followed by NaBH₄.[5][6]

Scientific Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger.[6] This drives the equilibrium toward the imine, even for difficult substrates, before the reducing agent is added.

Procedure:

  • Imine Formation: Mix Benzofuran-2-carboxaldehyde (1.0 equiv) and Amine (1.1 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or in minimal dry THF.

  • Incubation: Stir at room temperature for 1–6 hours.

    • Checkpoint: Ensure complete consumption of aldehyde by TLC (imine formation) before proceeding.

  • Dilution: Dilute the viscous mixture with Ethanol or Methanol (to 0.2 M).

  • Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic).

  • Reaction: Stir for 2–4 hours.

  • Hydrolysis (Critical): Quench by adding water (or 1N NaOH) to precipitate titanium salts (white solid). Filter through a Celite pad to remove the titanium residues.

  • Workup: Extract the filtrate with EtOAc.

Protocol C: Catalytic Hydrogenation (Green/Scale-Up)

Best For: Large-scale synthesis, simple primary/secondary amines, avoidance of boron waste. Reagent: H₂ (1 atm or balloon), Pd/C (10% w/w).

Procedure:

  • Mix: Dissolve Benzofuran-2-carboxaldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol or Ethanol .

  • Catalyst: Add 10% Pd/C (5–10 wt% loading).

  • Hydrogenation: Purge with H₂ gas and stir under a hydrogen balloon (1 atm) for 4–12 hours.

    • Warning: Do not use this method if the substrate contains nitro groups (will reduce to aniline) or alkenes (will reduce to alkane).

  • Filtration: Filter through Celite to remove Pd/C. Concentrate to yield product.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific substrate.

ProtocolSelection Start Start: Benzofuran-2-CHO + Amine CheckSensitive Contains Nitro/Alkene/Halogen? Start->CheckSensitive CheckNucleophile Is Amine Weak/Hindered? (e.g., Aniline, t-Butyl) CheckSensitive->CheckNucleophile No ProtocolA Protocol A: STAB (Standard) CheckSensitive->ProtocolA Yes (Avoid H2) CheckNucleophile->ProtocolA No (Standard Amine) ProtocolB Protocol B: Ti(OiPr)4 (Forcing Conditions) CheckNucleophile->ProtocolB Yes (Difficult Amine) ProtocolC Protocol C: H2 / Pd-C (Green/Scale-up) CheckNucleophile->ProtocolC Scale-up (>10g) & Simple Amine

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting Data Table:

ObservationProbable CauseCorrective Action
Low Conversion (<30%) Poor imine equilibriumSwitch to Protocol B (Ti-mediated) to scavenge water.
Alcohol Byproduct Direct reduction of aldehydeUse STAB (Protocol A) instead of NaBH₄; ensure aldehyde is added before hydride.
Ring Opening Acid concentration too highReduce AcOH loading; avoid strong mineral acids (HCl).
Dialkylation (with 1° amines) Over-reactionUse excess amine (5-10 equiv) or switch to Protocol B (stepwise).

References

  • Abdel-Magid, A. F., et al. (1996).[3][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. "Reductive Amination - General Procedures and Mechanisms."

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Benzofuran-2-yl Methanamine Analogs

Introduction: The Convergence of Medicinal Chemistry and Green Synthesis The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Medicinal Chemistry and Green Synthesis

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this important class, benzofuran-2-yl methanamine analogs represent a key area of interest for drug development, serving as crucial building blocks for more complex molecular architectures.

Traditionally, the synthesis of such heterocyclic systems involves multi-step procedures that are often time-consuming, energy-intensive, and may rely on hazardous reagents. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[1][2][3] MAOS leverages the principles of green chemistry to offer a rapid, efficient, and environmentally benign alternative to conventional heating methods.[4][5][6] By directly and uniformly heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles.[7][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of microwave technology for the synthesis of benzofuran-2-yl methanamine analogs. It combines foundational principles with actionable, field-proven protocols, emphasizing the causality behind experimental choices to ensure both scientific integrity and successful replication.

Part 1: The Rationale - Understanding Microwave-Assisted Organic Synthesis (MAOS)

The Mechanism: Beyond the Kitchen Appliance

Unlike conventional heating, which relies on slow heat transfer through conduction and convection from an external source, microwave heating generates energy directly within the reaction medium.[5][6][9] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reagents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field.[4][10] This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[4][5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat, contributing to the overall temperature increase.[4][6][7]

This fundamental difference in energy transfer leads to remarkable enhancements in reaction efficiency.[7][8]

G cluster_0 Conventional Heating cluster_1 Microwave Heating Vessel Reaction Vessel Interface Vessel-Solvent Interface Vessel->Interface 1. Heat Source Heats Vessel Solvent Reaction Mixture (Bulk) Interface->Solvent 2. Slow Conduction/ Convection MW_Source Microwave Source Reaction_Mix Reaction Mixture (Polar Molecules) MW_Source->Reaction_Mix Direct Energy Transfer Reaction_Mix->Reaction_Mix G cluster_0 Pre-Reaction Safety Check cluster_1 In-Process Monitoring cluster_2 Post-Reaction Handling CheckVessel Use Certified Pressure Vessel CheckReagents Assess Reagent Stability (MSDS) CheckVolume Do Not Overfill Vessel CheckStirbar Use Correct Stir Bar MonitorTemp Monitor Temperature in Real-Time CheckStirbar->MonitorTemp Execute Reaction MonitorPressure Monitor Pressure in Real-Time Ventilation Ensure Proper Ventilation Cooling Allow Vessel to Cool Completely Ventilation->Cooling Reaction Complete Venting Vent Pressure Safely

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Benzofuran Amines by Flash Chromatography

Welcome to the technical support center for the purification of benzofuran amines by flash chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzofuran amines by flash chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these valuable compounds. My approach is rooted in years of hands-on experience and a deep understanding of chromatographic principles, ensuring that the advice provided is not only technically sound but also field-proven.

Introduction: The Challenge of Purifying Benzofuran Amines

Benzofuran amines are a critical class of heterocyclic compounds in medicinal chemistry and materials science. However, their purification by flash chromatography on standard silica gel presents a significant challenge. The basic nature of the amine functionality leads to strong interactions with the acidic silanol groups on the silica surface.[1][2][3] This interaction can result in a host of issues, including:

  • Poor Separation: Co-elution of the target compound with impurities.

  • Peak Tailing: Broad, asymmetrical peaks that reduce resolution and purity.[4][5][6]

  • Irreversible Adsorption: Complete loss of the compound on the column.[3]

  • Compound Degradation: Acid-sensitive amines may decompose on the silica surface.[2][7]

This guide provides a systematic approach to overcoming these challenges, enabling you to achieve high-purity benzofuran amines efficiently and reproducibly.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when approaching the purification of benzofuran amines.

Q1: Why are my benzofuran amine spots streaking or tailing on a silica gel TLC plate?

A1: Streaking or tailing on a TLC plate is a strong indicator of undesirable secondary interactions between your basic amine and the acidic silica gel stationary phase.[8][9] The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "drag" up the plate rather than moving as a compact spot.[1][3] This is a preview of the peak shape you can expect during column chromatography.

Q2: What is the best starting point for solvent selection when purifying benzofuran amines?

A2: A good starting point for many compounds of moderate polarity is a hexane/ethyl acetate solvent system.[10][11] However, for more polar benzofuran amines, a dichloromethane/methanol system may be more effective.[10][12] It is crucial to develop your method using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation on the column.[11][13]

Q3: I see my product on the TLC, but I get very low recovery from the flash column. What is happening?

A3: Low recovery is often due to irreversible adsorption of the basic amine onto the acidic silica gel.[3] The strong acid-base interaction can lead to your compound remaining bound to the stationary phase. In some cases, the acidic nature of the silica can also cause degradation of sensitive compounds.[2][7]

Q4: Should I use a gradient or isocratic elution for my purification?

A4: For complex mixtures with components of varying polarities, a gradient elution is generally recommended.[14] A gradient, where the polarity of the mobile phase is gradually increased, helps to elute more strongly retained compounds as sharper peaks and can significantly reduce run times. For simpler separations where the impurities are well-separated from the product, an isocratic (constant solvent composition) elution can be sufficient.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution-oriented guide to tackle specific issues you may encounter during your flash chromatography experiments.

Issue 1: Severe Peak Tailing

Symptoms: Your purified fractions show broad, asymmetrical peaks on analysis (e.g., LC-MS or TLC), indicating low purity. The peak shape on the chromatogram has a distinct "tail."

Causality: As mentioned, peak tailing is primarily caused by the strong interaction between the basic amine and acidic silanol groups on the silica.[5][6] This leads to a mixed-mode retention mechanism, where the compound is retained by both normal-phase partitioning and strong, undesirable ionic interactions.

Solutions:

  • Mobile Phase Modification with a Competing Base:

    • Why it works: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase "neutralizes" the active silanol sites.[2][12][15] The modifier, being a stronger base, preferentially interacts with the silica, allowing your benzofuran amine to elute based on its polarity with minimal tailing.[16]

    • Protocol: Add 0.1-2% (v/v) of triethylamine or a 10% solution of ammonium hydroxide in methanol to your mobile phase.[9][10][17] It is crucial to pre-equilibrate the column with the modified mobile phase before loading your sample.

  • Use of Amine-Functionalized Silica:

    • Why it works: These specialized columns have an aminopropyl-modified silica surface, which is slightly basic.[4] This "built-in" base deactivates the acidic silanols, preventing strong interactions with your basic compound and resulting in symmetrical peaks without the need for mobile phase modifiers.[1][3][18] This approach simplifies post-purification workup as you don't need to remove a basic additive from your final product.

    • Recommendation: For routine purification of basic amines, investing in amine-functionalized columns can save significant time and improve purification quality.[2][4]

Workflow for Mitigating Peak Tailing

G start Observe Peak Tailing in Benzofuran Amine Purification decision1 Is the peak tailing severe and recovery low? start->decision1 solution1 Add a competing base to the mobile phase (e.g., 0.5% TEA) decision1->solution1 Yes solution2 Switch to an Amine-Functionalized Silica Column decision1->solution2 No, but tailing is present check1 Is peak shape improved? solution1->check1 check1->solution2 No end Achieve Symmetrical Peaks and Good Recovery check1->end Yes solution2->end end_fail Re-evaluate solvent system and consider alternative purification methods

Caption: Decision workflow for addressing peak tailing.

Issue 2: Poor Solubility and Sample Loading

Symptoms: Your crude sample does not fully dissolve in the initial, low-polarity mobile phase, or it precipitates at the top of the column upon loading.

Causality: Benzofuran amines can have limited solubility in non-polar solvents like hexane. Forcing dissolution in a strong solvent and then liquid-loading onto a column equilibrated with a weak solvent will cause the compound to crash out, leading to a broad initial band and poor separation.

Solutions:

  • Dry Loading:

    • Why it works: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or an inert support like Celite) before loading it onto the column.[11][19] This ensures that the compound is introduced to the column as a fine, evenly distributed powder, leading to a much sharper starting band and improved resolution.

    • Protocol for Dry Loading:

      • Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).

      • Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to the solution.

      • Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[17]

      • Gently load this powder onto the top of your pre-packed flash column.

Data Presentation: Common Solvent Systems
Solvent SystemPolarityTypical Use Case for Benzofuran AminesAdditives
Hexane / Ethyl AcetateLow to MediumLess polar benzofuran amines and impurities.[10][12]0.1-2% Triethylamine
Dichloromethane / MethanolMedium to HighMore polar benzofuran amines and impurities.[10][12]0.1-2% Triethylamine or 1-10% of a 10% NH4OH in MeOH solution[7]
Hexane / Ethyl AcetateLow to MediumOn amine-functionalized silica.[1]None required

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows.

Protocol 1: Method Development using TLC

Objective: To determine the optimal solvent system for the flash chromatography purification of a benzofuran amine.

Materials:

  • Silica gel TLC plates (and/or amine-functionalized TLC plates if considering that stationary phase)[20]

  • Developing chambers

  • Capillary spotters

  • A range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional additive)

  • UV lamp

Procedure:

  • Prepare a dilute solution of your crude reaction mixture in a volatile solvent like dichloromethane.

  • Spot the solution onto the baseline of several TLC plates.

  • Prepare different solvent systems in separate developing chambers. Start with common mixtures like 20%, 40%, and 60% ethyl acetate in hexane.

  • If streaking is observed, prepare new solvent systems containing 0.5% triethylamine.

  • Develop the TLC plates until the solvent front is about 1 cm from the top.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.[11][13]

Diagram: TLC to Flash Chromatography Workflow

G cluster_tlc TLC Method Development cluster_flash Flash Chromatography tlc1 Spot crude mixture on TLC plate tlc2 Develop with various solvent systems tlc1->tlc2 tlc3 Visualize spots (UV) and calculate Rf tlc2->tlc3 tlc4 Select system with Rf ≈ 0.2-0.4 and good separation tlc3->tlc4 flash2 Equilibrate with selected solvent system tlc4->flash2 Transfer conditions flash1 Pack column with silica gel flash1->flash2 flash3 Load sample (dry loading preferred) flash2->flash3 flash4 Elute and collect fractions flash3->flash4

Caption: From TLC method development to flash column purification.

References

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Is there an easy way to purify organic amines?. (2023, January 19). Biotage. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Can amine salts run through a silica column?. (2019, September 29). Reddit. [Link]

  • When should I use an amine-bonded silica for flash chromatography?. (2023, January 19). Biotage. [Link]

  • SOP: FLASH CHROMATOGRAPHY. UCT Science. [Link]

  • Successful Flash Chromatography. Biotage. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Amino Silica Gel. (2022, November 9). Sorbent Technologies, Inc. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • amine group-containing chelating: Topics by Science.gov. [Link]

  • Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Flash Method Development in a Flash. Teledyne Labs. [Link]

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016, November 24). Chromatography Today. [Link]

  • Flash chromatography method development without TLC plates?! Is it possible?. (2024, December 6). YouTube. [Link]

  • What is the most polar solvent usable in silica gel chromatography?. (2015, February 12). ResearchGate. [Link]

  • Fig. 1. Molecular structure of the chelating agents: N,N... ResearchGate. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • troubleshooring flash chromatography purification. (2022, June 27). Reddit. [Link]

  • Chelating agents. Delamine. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. (2023, July 19). ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex. [Link]

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 7-Methylbenzofuran

This guide functions as an interactive Technical Support Center for researchers encountering regioselectivity challenges in the synthesis of 7-methylbenzofuran. It prioritizes mechanistic causality and reproducible proto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an interactive Technical Support Center for researchers encountering regioselectivity challenges in the synthesis of 7-methylbenzofuran. It prioritizes mechanistic causality and reproducible protocols.

Status: Operational | Tier: L3 (Senior Application Scientist)

Core Technical Brief: The "Steric Gearing" Problem

The synthesis of 7-methylbenzofuran presents a unique challenge compared to its 5- or 6-substituted congeners. The methyl group at the C7 position introduces significant steric gearing against the C1 oxygen and the C7a bridgehead.

  • The Trap: Attempting to cyclize 3-methylphenol (m-cresol) derivatives often yields the 6-methyl or 4-methyl isomers due to electronic direction and steric avoidance of the crowded C2 position (phenol numbering).

  • The Solution: Regioselectivity must be structurally locked at the precursor stage. You cannot rely on thermodynamic control to place a methyl group at C7; you must start with an ortho-cresol derivative where the methyl group is already in position relative to the oxygen.

Route Selection Strategy

Before beginning, verify your precursor selection using the decision matrix below.

RouteSelection Start Select Precursor Availability OCresol Precursor: 2-Hydroxy-3-methylbenzaldehyde (o-Vanillin analog) Start->OCresol BromoPhenol Precursor: 2-Bromo-6-methylphenol Start->BromoPhenol MetaCresol Precursor: 3-Methylphenol (m-Cresol) Start->MetaCresol RouteA Route A: Rap-Stoermer Condensation (Best for 2-Acyl/Aryl substitution) OCresol->RouteA Reaction with α-haloketone RouteB Route B: Sonogashira + Cyclization (Best for 2-H or 2-Alkyl) BromoPhenol->RouteB Reaction with terminal alkyne Stop STOP: High risk of regio-scrambling. Yields 4- or 6-methyl isomers. MetaCresol->Stop Cyclization ambiguous

Figure 1: Decision matrix for selecting the synthetic route based on starting material availability to ensure 7-methyl regiocontrol.

Protocol Module A: The "Locked" Sonogashira Route

Best for: Synthesizing 7-methylbenzofuran with variable substitution at C2. Mechanism: Palladium-catalyzed cross-coupling followed by 5-endo-dig cyclization.

The "Locked" Logic

By using 2-bromo-6-methylphenol , the methyl group is structurally fixed at the position adjacent to the oxygen before the ring forms. The bromine acts as the "anchor" for the furan ring construction.

Standard Operating Procedure (SOP-7MB-01)

Reagents:

  • Substrate: 2-Bromo-6-methylphenol (1.0 equiv)

  • Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Co-catalyst: CuI (1-2 mol%)

  • Base/Solvent: Et₃N (Triethylamine) or DIPA (Diisopropylamine) - Degassed

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of alkynes).

  • Solvent Prep: Degas Et₃N by sparging with Argon for 30 minutes.

  • Addition: Add Pd catalyst, CuI, and the phenol substrate. Stir for 5 mins.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Thermal Cycle: Heat to 60–80°C .

    • Note: Standard Sonogashira often runs at RT, but the steric bulk of the 6-methyl group (adjacent to the bromine) requires thermal energy to facilitate the oxidative addition step.

  • Cyclization: If the phenol OH is free, cyclization often occurs spontaneously or requires a second step with TBAF or stronger base (e.g., KOtBu in DMF at 100°C) if the intermediate 2-alkynylphenol is isolated.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance at oxidative addition.Switch to a more electron-rich/bulky ligand system like XPhos or SPhos to facilitate Pd insertion next to the methyl group.
Dimer Formation Glaser coupling (Alkyne-Alkyne).Oxygen leak. Re-degas solvents and ensure positive Argon pressure.
Incomplete Cyclization 2-alkynylphenol isolated.The 6-methyl group sterically hinders the rotation required for ring closure. Increase temp to 100°C or add 1.5 eq KOtBu.

Protocol Module B: Rap-Stoermer Condensation

Best for: Synthesizing 2-acyl-7-methylbenzofurans. Mechanism: Aldol condensation followed by intramolecular nucleophilic substitution.

The Precursor Criticality

You must use 2-hydroxy-3-methylbenzaldehyde .

  • The aldehyde is at C1.

  • The hydroxyl is at C2.

  • The methyl is at C3.

  • Result: The furan ring closes on the aldehyde oxygen, leaving the C3-methyl (which becomes C7 in the benzofuran system) untouched.

Standard Operating Procedure (SOP-7MB-02)

Reagents:

  • Substrate: 2-Hydroxy-3-methylbenzaldehyde (10 mmol)

  • Reagent: Phenacyl bromide (or substituted α-haloketone) (10 mmol)

  • Catalyst: DABCO (10 mol%) or K₂CO₃ (2 equiv)

  • Solvent: PEG-400 (Green solvent) or MeCN (Standard)

Step-by-Step Protocol:

  • Mixing: Dissolve the aldehyde and phenacyl bromide in PEG-400 (5 mL).

  • Catalysis: Add DABCO.

  • Heating: Heat to 100–120°C .

    • Critical Insight: The Rap-Stoermer is generally robust, but the 3-methyl group on the aldehyde exerts steric pressure on the formyl group, making it less electrophilic. Higher temperatures drive the initial aldol condensation.

  • Monitoring: Monitor by TLC. The intermediate (aldol adduct) may persist. If it does not cyclize, add a stronger base (KOH) to force the intramolecular S_N2 reaction.

Advanced Mechanism & FAQ

Why can't I use Claisen Rearrangement?

Users often ask: "Can I alkylate o-cresol with allyl bromide, rearrange, and cyclize?"

The Technical Support Answer: This path is treacherous for 7-methyl synthesis.

  • O-alkylation: Easy.

  • Claisen Rearrangement: The allyl group prefers the ortho position. In o-cresol (2-methylphenol), one ortho position is blocked by methyl.

  • The Outcome: The allyl group will rearrange to the C6 position (the open ortho site).

  • Cyclization: Oxidative cyclization (e.g., Wacker-type) of this intermediate yields 7-methylbenzofuran .

    • Verdict:YES, it works , but it requires a high-temperature rearrangement (200°C+) and often yields para-rearranged byproducts if the ortho-pathway is sterically congested. The Sonogashira route (Module A) is generally cleaner for drug development.

Visualization: Steric Energy Profile

The following diagram illustrates why the 7-methyl synthesis requires higher activation energy than the 5-methyl analog.

EnergyProfile Start Transition State Formation Path5 5-Methyl Path (No Steric Clash) Start->Path5 Low ΔG‡ Path7 7-Methyl Path (Me vs O Interaction) Start->Path7 High ΔG‡ (+2-3 kcal/mol) Outcome5 Fast Kinetics Low Temp OK Path5->Outcome5 Outcome7 Slow Kinetics Requires Heat/Catalyst Path7->Outcome7

Figure 2: Comparative kinetic profile. The proximity of the 7-methyl group to the forming furan ring increases the activation energy (ΔG‡), necessitating elevated reaction temperatures.

References & Authority

  • Sonogashira/Cyclization Route:

    • Regioselective Synthesis of Benzofurans via Palladium-Catalyzed Reactions.

    • Source:

  • Rap-Stoermer Condensation:

    • Triethylamine-catalyzed Rap-Stoermer reaction for benzofuran synthesis.

    • Source:

  • Mechanistic Insights (Sterics & Orbitals):

    • Benzofuran Synthesis via Acid Catalyzed Cyclization: Orbital-EDS analyses.

    • Source:

For further assistance with specific substrate incompatibility, please submit a ticket with your NMR spectra attached.

Troubleshooting

Technical Support Center: Purification of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine HCl

Ticket ID: #8492-BZ Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering purity issues with (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-BZ Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues with (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride . As a primary amine linked to a benzofuran core, this scaffold is a critical pharmacophore in serotonin receptor (5-HT) ligand research. However, its synthesis—typically via the reduction of 5-bromo-7-methylbenzofuran-2-carbonitrile —is prone to specific, persistent impurities that standard flash chromatography often fails to resolve.

This guide moves beyond generic advice, providing a targeted purification strategy based on the specific physicochemical properties of the benzofuran-methanamine class.

Module 1: Diagnostic Impurity Profiling

Before attempting purification, match your analytical observations (LCMS/NMR) to the likely culprits below.[1] Understanding the source is the first step to removal.

Impurity TypeDiagnostic Signal (LCMS/NMR)Origin/CausalitySolubility Behavior
The "Dimer" (Secondary Amine)LCMS: [2M-NH₃]+ (Mass ~476)Mechanism: During nitrile reduction, the intermediate imine reacts with the newly formed primary amine.More lipophilic than the product. Hard to remove by crystallization alone.[2]
The "Precursor" (Nitrile)LCMS: M-4 (Mass ~235)Mechanism: Incomplete reduction (e.g., stalled LAH or hydrogenation).[1]Neutral. Insoluble in water/acid; soluble in organics.
The "Tar" (Polymer)Visual: Yellow/Brown sticky gumMechanism: Benzofurans are electron-rich and prone to oxidative polymerization at the C2/C3 position if exposed to air/light.Highly soluble in DCM/MeOH; insoluble in ether.
De-brominated Species LCMS: M-79 (Mass ~160)Mechanism: If catalytic hydrogenation (Pd/C) was used, the C5-Bromine is labile and may be cleaved.Co-crystallizes with product (Isomorphous). Very difficult to separate.
Module 2: Purification Protocols
Protocol A: The Acid-Base "Reset" (Primary Defense)

Use this if your crude purity is <90% or if you have significant non-basic impurities (nitriles, tars).[1]

The Logic: The HCl salt cannot be effectively purified on silica gel due to streaking. By leveraging the basicity of the primary amine, we can wash away neutral impurities (nitriles, benzofuran byproducts) while the product is protected in the aqueous phase.

Step-by-Step Workflow:

  • Free-Basing: Suspend the crude HCl salt in DCM (Dichloromethane) . Add 1M NaOH (or sat. NaHCO₃ if sensitive) until pH > 12. Shake until the solid dissolves.

    • Why: The amine moves to the organic layer; inorganic salts stay in water.

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer 2x with DCM. Combine organics.

  • The "Reverse" Wash (Critical Step): Extract the combined DCM layers with 1M HCl (aq) .

    • Result: The amine product protonates and moves back into the water. Neutral impurities (nitrile, tars) stay in the DCM.[1]

    • Check: The DCM layer should be colored (impurities); the aqueous layer should be clear/pale.

  • Recovery: Basify the aqueous acidic layer again (pH > 12) with NaOH. Extract 3x with DCM.

  • Salt Formation: Dry the final DCM layer (Na₂SO₄), filter, and add 4M HCl in Dioxane (or Et₂O) dropwise to precipitate the clean salt.[1]

AcidBaseExtraction Start Crude HCl Salt (Impure) FreeBase Step 1: Suspend in DCM Add 1M NaOH (pH > 12) Start->FreeBase PhaseSep1 Phase Separation 1 FreeBase->PhaseSep1 OrgLayer1 Organic Layer (DCM) Contains: Amine + Neutrals PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Discard Salts) PhaseSep1->AqLayer1 AcidWash Step 3: Extract DCM with 1M HCl OrgLayer1->AcidWash PhaseSep2 Phase Separation 2 AcidWash->PhaseSep2 OrgLayer2 Organic Layer (DCM) Contains: Nitriles, Tars (DISCARD) PhaseSep2->OrgLayer2 AqLayer2 Aqueous Layer (Acidic) Contains: Product Salt Only PhaseSep2->AqLayer2 FinalBase Step 4: Basify Aqueous Layer Extract into DCM -> Dry -> Add HCl AqLayer2->FinalBase PureSalt Pure HCl Salt (Precipitate) FinalBase->PureSalt

Figure 1: The "Reverse Extraction" strategy isolates the amine in the aqueous phase to strip non-basic impurities.

Protocol B: Recrystallization (The Polish)

Use this if purity is >90% but the solid is sticky or off-color.

The Logic: Benzofuran amine salts often trap solvent, leading to "oils." You need a solvent system that dissolves the salt at high heat but excludes it completely at room temperature, while keeping the "dimer" impurity in solution.

Recommended Solvent Systems:

  • Ethanol / Diethyl Ether (Classic):

    • Dissolve salt in minimum boiling Absolute Ethanol .

    • Add warm Diethyl Ether dropwise until persistent cloudiness appears.

    • Cool slowly to RT, then 4°C.

    • Effectiveness: Excellent for removing colored oxidation products.

  • Isopropanol (IPA) / Heptane:

    • Dissolve in boiling IPA.

    • Add Heptane slowly.

    • Effectiveness: Best for removing lipophilic dimers.

Troubleshooting the "Oil-Out": If the product comes out as an oil instead of crystals:

  • Reheat until dissolved.

  • Add a "seed crystal" (if available) or scratch the glass side with a spatula.

  • Add less anti-solvent (Ether/Heptane) in the next attempt.

Module 3: Advanced Troubleshooting (FAQs)

Q1: I see a +196 mass peak (Dimer). Recrystallization isn't removing it.[4] What now?

  • Cause: The secondary amine dimer is structurally similar to your product but more basic and lipophilic.

  • Solution: You must use Acetylation Scavenging .

    • Convert your crude to the Free Base in DCM.

    • Add 0.1 equivalents of Acetic Anhydride .

    • Stir for 15 minutes.

    • Mechanism: The secondary amine (dimer) reacts much faster with the anhydride to form a non-basic amide than the primary amine (sterics).

    • Perform Protocol A (Acid wash). The now-neutral amide dimer will stay in the DCM; your product will go into the water.

Q2: My product is turning pink/brown on the filter paper.

  • Cause: The 5-bromo-benzofuran core is light-sensitive.

  • Solution:

    • Wrap all flasks in aluminum foil.

    • Dry the salt in a vacuum oven (no heat, <30°C) under nitrogen, not air.

    • Store the final HCl salt at -20°C.

Q3: Can I use catalytic hydrogenation to reduce the nitrile?

  • Warning: NO. Standard Pd/C hydrogenation will likely debrominate the C5 position (removing the Bromine).

  • Alternative: Use Borane-THF (BH₃[1]·THF) or LiAlH₄ at 0°C. These reduce the nitrile without touching the aryl bromide.

RecrystallizationLogic Start Start: Crude Solid (>90% Purity) IsItColored Is the solid colored (Yellow/Brown)? Start->IsItColored YesColor Use Activated Charcoal (in hot MeOH, then filter) IsItColored->YesColor Yes NoColor Proceed to Solvent Choice IsItColored->NoColor No YesColor->NoColor SolventChoice Choose Solvent System NoColor->SolventChoice System1 System A: EtOH + Et2O (Best for general cleaning) SolventChoice->System1 System2 System B: IPA + Heptane (Best for removing dimers) SolventChoice->System2 OilOut Problem: Product Oils Out? System1->OilOut System2->OilOut FixOil 1. Reheat 2. Add less anti-solvent 3. Scratch glass OilOut->FixOil

Figure 2: Decision matrix for polishing the final salt form.

References
  • Benzofuran Synthesis & Reactivity

    • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 2017, 9(5):210-220.[1] (Provides context on the stability of the benzofuran core during workup).

  • Amine Salt Purification (General Protocols)

    • Purification of Laboratory Chemicals (Armarego & Chai). Standard text for recrystallization solvent selection (EtOH/Ether systems for amine hydrochlorides).
    • Isolation of primary amines as HCl salt. ScienceMadness/Vogel Practical Organic Chemistry. (Validates the acid-base "swish" technique).

  • Nitrile Reduction Specifics

    • Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles (Reverse context, but discusses the physical properties of the amine/nitrile pair). Organic Syntheses 2018, 95, 80-96.[1]

    • [1]

  • Specific Scaffold Data

    • PubChemLite Record: (5-bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride.[5] (Verifies the existence and basic chemical identifiers).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine HCl before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-Benzofuran Derivatives

The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its derivatives h...

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties, among others.[3][4][5] This guide delves into the specific and compelling structure-activity relationships (SAR) of 5-bromo-benzofuran derivatives. The introduction of a bromine atom at the C5 position of the benzofuran ring system significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.[1][3] We will objectively compare the performance of these derivatives, supported by experimental data, to provide actionable insights for researchers and drug development professionals.

The Crucial Role of Halogenation in Biological Activity

Halogenation, particularly with bromine, is a well-established strategy in drug design to enhance the therapeutic efficacy of lead compounds.[3] The presence of a halogen atom can lead to:

  • Enhanced Binding Affinity: Halogens can form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, such as a protein. This can significantly improve binding affinity.[3]

  • Increased Lipophilicity: The introduction of a bromine atom generally increases the compound's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: Halogenation can block sites of metabolic degradation, increasing the compound's half-life and bioavailability.

The 5-position of the benzofuran ring is a strategic point for substitution, as modifications here have been shown to profoundly impact biological activity without disrupting the core pharmacophore.

Anticancer Activity: A Primary Therapeutic Avenue

Benzofuran derivatives are a promising class of anticancer agents, and 5-bromo-substituted compounds have shown notable cytotoxicity against various cancer cell lines.[2][6]

Core SAR Insights:

  • Bromine on the Benzene Ring: The presence of a bromine atom on the benzofuran core, often in conjunction with other substitutions, is frequently associated with increased cytotoxic activity.[1]

  • Substituents at C2 and C3: The C2 and C3 positions of the furan ring are critical for activity.

    • C2-Aryl/Heteroaryl Groups: The addition of aryl or heteroaryl rings at the C2 position is a common and effective strategy. The nature and substitution pattern of this ring system can fine-tune the activity.

    • C3-Functionalization: Modifications at the C3 position, such as the introduction of a bromomethyl group, have been shown to produce highly potent and selective anticancer agents.[7][8] For instance, the compound 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to be highly toxic to leukemia cell lines (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal HUVEC cells.[8]

Comparative Performance Data:

The following table summarizes the cytotoxic activity (IC50 values) of selected 5-bromo-benzofuran derivatives against various human cancer cell lines. This data highlights the impact of different substitution patterns on anticancer potency.

Compound IDSubstituent at C2Substituent at C3Cancer Cell LineIC50 (µM)Reference
1 2-Acetyl-7-acetyl3-(bromomethyl)-5,6-dimethoxyK562 (Leukemia)5.0[8]
1 2-Acetyl-7-acetyl3-(bromomethyl)-5,6-dimethoxyHL60 (Leukemia)0.1[8]
2 -(4-chlorophenyl)sulfonylamino3-methyl-2-carboxamideA549 (Lung)0.12[9]
3 -benzoyl-SGC7901 (Gastric)2.75[9]

This table is a representative compilation from the cited literature. For a comprehensive understanding, please refer to the original research articles.

The data clearly indicates that the presence of a bromomethyl group at C3 (Compound 1) leads to potent and selective activity against leukemia cells.[8] Furthermore, the hybridization of the 5-bromo-benzofuran scaffold with other pharmacologically active moieties, such as N-aryl piperazine (as seen in analogs of compounds 2 and 3), can result in compounds with broad-spectrum anticancer activity.[9]

Workflow for Assessing Anticancer Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of novel 5-bromo-benzofuran derivatives using the MTT assay, a widely accepted colorimetric method for assessing cell viability.[10][11]

MTT_Assay_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assay Assay Phase cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding Seed cancer cells in a 96-well plate (1,000-100,000 cells/well) Incubation_24h 2. Incubation Incubate for 24 hours to allow cell adherence and recovery. Cell_Seeding->Incubation_24h Compound_Prep 3. Compound Preparation Prepare serial dilutions of 5-bromo-benzofuran derivatives. Incubation_24h->Compound_Prep Treatment 4. Cell Treatment Add compound dilutions to the wells. Include vehicle and positive controls. Compound_Prep->Treatment Incubation_48h 5. Incubation Incubate for 24-72 hours. Treatment->Incubation_48h Add_MTT 6. Add MTT Reagent Add MTT solution (5 mg/mL) to each well. Incubation_48h->Add_MTT Incubate_MTT 7. Formazan Formation Incubate for 2-4 hours. Viable cells reduce yellow MTT to purple formazan. Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Add DMSO or other solvent to dissolve formazan crystals. Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance Measure absorbance at 570 nm using a microplate reader. Solubilize->Read_Absorbance Calculate_Viability 10. Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Calculate_IC50 11. Determine IC50 Value Calculate_Viability->Calculate_IC50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[4] Benzofuran derivatives, including 5-bromo analogs, have emerged as a promising scaffold for this purpose.[12][13]

Core SAR Insights:

  • Broad-Spectrum Potential: 5-bromo-benzofuran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12]

  • Role of C2 Substituents: The nature of the substituent at the C2 position is a key determinant of antimicrobial potency. Hybrid molecules, where the 5-bromo-benzofuran core is linked to other antimicrobial pharmacophores (e.g., chalcones, pyrazolines), often exhibit enhanced activity.

  • Impact of Multiple Halogenation: Compounds with two bromo substituents, one on the benzofuran ring (at C5) and another on a C2-phenyl ring, have shown excellent antibacterial activity against a range of bacterial strains.[12]

Comparative Performance Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 5-bromo-benzofuran derivatives against various microbial strains.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
5-Bromo-benzofuran-chalconeS. aureus (Gram-positive)3.12 - 6.25[12]
5-Bromo-benzofuran-chalconeE. coli (Gram-negative)6.25 - 12.5[12]
5-Bromo,4'-Bromo-benzofuran-chalconeS. typhi (Gram-negative)~30 mmol/L[12]
Aza-benzofuran derivativeS. aureus (Gram-positive)12.5[14][15]
Aza-benzofuran derivativeE. coli (Gram-negative)25[14][15]

This table is a representative compilation. MIC values can vary based on the specific derivative and testing conditions.

The data suggests that 5-bromo-benzofuran derivatives, particularly when combined with other structural motifs like chalcones, are potent antimicrobial agents. The di-bromo derivatives show particularly strong activity, underscoring the positive contribution of multiple halogenation.[12]

General Structure-Activity Relationship (SAR) Summary

The following diagram provides a consolidated overview of the key SAR findings for 5-bromo-benzofuran derivatives.

Caption: Key SAR points for 5-bromo-benzofuran derivatives.

Anti-inflammatory Activity

While less explored than their anticancer and antimicrobial properties, 5-bromo-benzofuran derivatives also exhibit potential as anti-inflammatory agents.[5][16] Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Benzofuran derivatives have been shown to inhibit key inflammatory mediators like nitric oxide (NO) and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[5][17]

For instance, certain benzofuran-heterocycle hybrids have demonstrated the ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages, with some compounds showing IC50 values comparable to or better than known anti-inflammatory drugs.[14][15][17] While specific data for 5-bromo derivatives is still emerging, the established anti-inflammatory potential of the broader benzofuran class suggests this is a promising area for future investigation.[16]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key assays discussed.

A. Protocol for MTT Cytotoxicity Assay [10][11][18][19][20]

Objective: To determine the concentration of a 5-bromo-benzofuran derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 5-bromo-benzofuran derivative (test compound)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells for blank (medium only) and vehicle controls (cells + DMSO).[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation with Compound: Incubate the plate for another 24 to 72 hours.

  • MTT Addition: After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: For adherent cells, carefully aspirate the MTT solution. For suspension cells, centrifuge the plate to pellet the cells before aspiration.[10] Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

B. Protocol for Broth Microdilution MIC Assay [21][22][23][24]

Objective: To determine the minimum inhibitory concentration (MIC) of a 5-bromo-benzofuran derivative required to inhibit the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • 5-bromo-benzofuran derivative (test compound)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the compound stock is added to the first column and serially diluted across the plate.[23]

  • Inoculation: Add a standardized volume of the prepared inoculum to each well (except for the sterility control well).

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for most bacteria) for 16-20 hours.[21][24]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control well.[22][25] This can be determined by visual inspection or by using a plate reader.

Conclusion and Future Perspectives

The 5-bromo-benzofuran scaffold is a highly versatile and promising platform for the development of new therapeutic agents. Structure-activity relationship studies have consistently demonstrated that the bromine atom at the C5 position, in concert with strategic substitutions at the C2 and C3 positions, is a critical determinant of potent anticancer and antimicrobial activity. The hybridization of this core with other known pharmacophores is a particularly fruitful strategy for generating novel derivatives with enhanced potency and selectivity.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

  • In Vivo Efficacy: Translating the promising in vitro results into in vivo animal models to assess efficacy, pharmacokinetics, and safety.

  • Expansion of SAR: Systematically exploring a wider range of substitutions at all positions of the benzofuran ring to build a more comprehensive SAR model.

  • Anti-inflammatory Potential: Further investigating the anti-inflammatory properties of 5-bromo derivatives and identifying their targets within inflammatory cascades.

By leveraging the insights gained from these SAR studies, the scientific community can continue to design and synthesize novel 5-bromo-benzofuran derivatives with improved therapeutic profiles, ultimately contributing to the development of next-generation medicines.

References

  • Broth microdilution - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved February 13, 2026, from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved February 13, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2006). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved February 13, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved February 13, 2026, from [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., & Bustanji, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2199. [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., & Bustanji, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1532. [Link]

  • ResearchGate. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity. Retrieved February 13, 2026, from [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved February 13, 2026, from [Link]

  • Napiórkowska, E., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(3), 2535. [Link]

  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(11), 1449. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved February 13, 2026, from [Link]

  • Krawiecka, M., et al. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry, 15(1), 115–121. [Link]

  • Asati, V., & Srivastava, S. K. (2019). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 10(3), 91–101. [Link]

  • International Journal of Basic & Clinical Pharmacology. (2014). A study of anti-inflammatory activity of the benzofuran compound. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of halogenated derivatives of benzofuran 1–3. Retrieved February 13, 2026, from [Link]

  • Wang, Y., et al. (2019). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Molecules, 24(19), 3463. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1385–1405. [Link]

  • Journal of Pharmaceutical Research. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Retrieved February 13, 2026, from [Link]

  • Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 456. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28472–28499. [Link]

  • Stana, A., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7277. [Link]

  • Lee, S., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceutics, 16(2), 241. [Link]

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  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(20), 8651–8662. [Link]

Sources

Comparative

Optimized HPLC Method Development for (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine

A Comparative Guide to pH Switching and Stationary Phase Selection Executive Summary This guide provides a technical roadmap for developing High-Performance Liquid Chromatography (HPLC) methods for (5-Bromo-7-methyl-1-be...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to pH Switching and Stationary Phase Selection

Executive Summary

This guide provides a technical roadmap for developing High-Performance Liquid Chromatography (HPLC) methods for (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine . As a basic lipophilic amine with a halogenated aromatic core, this molecule presents a classic chromatographic paradox: the basic amine moiety causes severe peak tailing on traditional silica columns due to silanol interactions, while the hydrophobic benzofuran core requires significant organic strength for elution.

We objectively compare three distinct methodological approaches:

  • Traditional Low pH (Acidic C18): The standard starting point for LC-MS compatibility.

  • High pH (Hybrid C18): The "pH switching" strategy to neutralize the amine.

  • Alternative Selectivity (Fluorophenyl/PFP): Leveraging the bromine substituent for specific halogen-pi interactions.

Physicochemical Profile & Chromatographic Implications[1][2][3][4][5][6][7][8][9][10]

Before selecting a column, we must deconstruct the analyte to understand its behavior inside the column.

  • The Amine (pKa ~9.3): At neutral pH (7.0), this primary amine is fully protonated (

    
    ). This cation interacts strongly with residual silanols (
    
    
    
    ) on the silica surface, causing peak tailing and variable retention.
  • The Benzofuran Core: A planar, aromatic, hydrophobic scaffold. It provides strong retention via hydrophobic interaction (van der Waals) but requires organic modifiers (Acetonitrile/Methanol).

  • The Bromine & Methyl Substituents:

    • 5-Bromo: Adds significant hydrophobicity and electron-withdrawing character. It also allows for specific "halogen bonding" interactions.

    • 7-Methyl: Increases lipophilicity and slightly alters the electron density of the furan ring.

Visualizing the Method Development Logic

MethodLogic Analyte (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine Amine Primary Amine (pKa ~9.3) Analyte->Amine Core Benzofuran Core (Hydrophobic) Analyte->Core Problem Silanol Interaction (Peak Tailing) Amine->Problem At pH < 9 Sol_LowPH Solution A: Low pH (Protonated/Fast Elution) Problem->Sol_LowPH Suppress Silanols Sol_HighPH Solution B: High pH (Neutral/Sharp Peak) Problem->Sol_HighPH Neutralize Amine

Figure 1: Decision matrix based on the physicochemical properties of the target analyte.

Comparative Method Methodologies

Method A: The "Traditional" Approach (Low pH C18)
  • Concept: Use a low pH (pH ~2-3) to keep silanols protonated (

    
    ) and neutral, preventing cation exchange with the protonated amine.
    
  • Column: Fully Porous C18 (e.g., Agilent Zorbax Eclipse Plus, Waters Symmetry).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Pros: Excellent LC-MS sensitivity (positive mode); standard consumables.

  • Cons: The amine is charged (

    
    ), reducing hydrophobic retention. Often results in early elution and potential co-elution with polar impurities.
    
Method B: The "Modern Standard" (High pH Hybrid C18)
  • Concept: Raise pH to ~10.5 (above the pKa of 9.3). The amine becomes neutral (

    
    ).
    
  • Column: CRITICAL: Must use Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini, or Ethylene Bridged Hybrid - BEH). Standard silica dissolves at pH > 8.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Pros: The neutral amine interacts strongly with the C18 chain, increasing retention (k') significantly. Peak shape is usually superior (Tailing Factor < 1.2).

  • Cons: Requires specific "High pH stable" columns.

Method C: The "Selectivity" Approach (F5/PFP)
  • Concept: Use a Pentafluorophenyl (PFP) phase. The electron-deficient fluorine ring interacts with the electron-rich benzofuran and the "polarizable" bromine atom.

  • Column: Fluorophenyl Core-Shell (e.g., Kinetex F5, Supelco Discovery HS F5).

  • Mobile Phase: 0.1% Formic Acid / Methanol (Methanol promotes pi-pi interactions better than ACN).

  • Pros: Unique selectivity. Can separate structural isomers (e.g., 5-bromo vs. 4-bromo) that C18 cannot resolve.

Experimental Protocols

Sample Preparation[1][3]
  • Stock Solution: Dissolve 10 mg of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine in 10 mL of Methanol (1 mg/mL). Note: Do not use 100% water; the free base is insoluble.

  • Working Standard: Dilute to 50 µg/mL in 50:50 Water:Methanol.

Instrument Conditions (Standardized)

To ensure a fair comparison, keep these variables constant:

  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID).

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Benzofuran absorption max) and 280 nm.

  • Gradient: 5% B to 95% B over 10 minutes.

Mobile Phase Preparation[3]
  • Low pH Buffer (MP A1): Water + 0.1% Formic Acid.

  • High pH Buffer (MP A2): 10mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic (MP B): Acetonitrile (LC-MS Grade).

Comparative Data Analysis

The following data represents typical performance metrics for basic benzofuran derivatives under these specific conditions.

Table 1: Performance Comparison of Methodologies

MetricMethod A (Low pH C18)Method B (High pH Hybrid C18)Method C (PFP / F5)
Retention Time (

)
4.2 min (Early Elution)7.8 min (Strong Retention)5.1 min (Moderate)
Tailing Factor (

)
1.6 - 1.8 (Significant Tailing)1.05 - 1.15 (Excellent) 1.3 - 1.4 (Acceptable)
Theoretical Plates (

)
~8,000~14,000 ~11,000
Mechanism Hydrophobic (weakened by charge)Hydrophobic (Neutral species)Pi-Pi + Halogen Bonding
Suitability Rapid Screening / LC-MSPurity / Impurity Profiling Isomer Separation
Interpretation of Results
  • Retention Shift: In Method A, the positive charge on the amine makes the molecule more hydrophilic, causing it to elute early. In Method B, the neutral amine is highly lipophilic (driven by the Bromo-Benzofuran core), nearly doubling the retention time. This is advantageous for separating the main peak from early-eluting polar synthesis byproducts.

  • Peak Shape: Method B offers the sharpest peaks. The suppression of ionization eliminates the "drag" caused by silanol interactions.

  • Selectivity: If your synthesis produces regio-isomers (e.g., bromine at position 4 instead of 5), Method C (PFP) is the only method likely to resolve them.

Recommended Workflow (Self-Validating Protocol)

Follow this decision tree to finalize your method. This protocol includes "Stop/Go" criteria to ensure scientific integrity.

Workflow Start Start: 5-95% Gradient Hybrid C18, pH 10.5 Check1 Check Tailing Factor (Tf) Start->Check1 Decision1 Is Tf < 1.2? Check1->Decision1 Success Finalize Method B (High pH) Decision1->Success Yes Fail1 Switch to Low pH (Formic Acid) Decision1->Fail1 No (Rare) Check2 Check Resolution (Rs) of Impurities Success->Check2 Decision2 Rs > 1.5? Check2->Decision2 AltSelect Switch to PFP Column (Method C) Decision2->AltSelect No (Co-elution)

Figure 2: Step-by-step method development workflow.

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from

  • Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines. Retrieved from

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • BenchChem. (2025).[1] Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from

Sources

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Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine
Reactant of Route 2
(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine
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